1-(Cyanomethyl)-5-Oxopyrrolidin-3-Yl Acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
[1-(cyanomethyl)-5-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C8H10N2O3/c1-6(11)13-7-4-8(12)10(5-7)3-2-9/h7H,3-5H2,1H3 |
InChI Key |
MRLJFEYJWZJMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(=O)N(C1)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Cyanoacrylate
3-Cyanoacrylate is synthesized via nucleophilic substitution of chloral (trichloroacetaldehyde) with sodium cyanide in toluene under phase-transfer catalysis (tetrabutylammonium bromide). The reaction proceeds at 60°C for 6 hours, yielding 3-cyanoacrylate with 91.3% purity (GC):
This step ensures a high-purity starting material for subsequent reactions.
Annulation and Cyclization
The 3-cyanoacrylate undergoes annulation with 3,3-diethoxy ethyl propionate in tetrahydrofuran (THF) under boron trifluoride etherate catalysis (47% w/w, 20 mmol). The reaction forms a transient enolate intermediate, which cyclizes upon hydrolysis with aqueous sodium bisulfite:
Post-hydrolysis, the intermediate is treated with 2,2-dimethoxypropane and phenylsulfonic acid at 40°C to form a dioxane-protected derivative. This intermediate is critical for stereochemical control and subsequent lactam formation.
Lactamization and Acetylation
The dioxane intermediate undergoes acid-catalyzed ring-opening to yield a diol, which is oxidized to the corresponding ketone. Intramolecular amidation under basic conditions (e.g., KCO) forms the pyrrolidinone core. Finally, acetylation with acetic anhydride in ethyl acetate at 0–25°C introduces the acetate group, achieving a yield of 87–95%.
Alkylation-Acylation of Preformed Pyrrolidinone
An alternative route involves sequential alkylation and acylation of a preformed 5-oxopyrrolidin-3-ol scaffold:
Synthesis of 5-Oxopyrrolidin-3-ol
The pyrrolidinone ring is constructed via cyclization of 4-aminobutan-2-ol under acidic conditions (HSO, reflux). This forms 5-oxopyrrolidin-3-ol, confirmed by H NMR (δ 4.06 ppm, s, 3H).
N-Alkylation with Chloroacetonitrile
The nitrogen atom is alkylated using chloroacetonitrile in dichloromethane with triethylamine as a base. This step proceeds at 25°C for 2 hours, introducing the cyanomethyl group with 80–88% yield:
O-Acetylation
The hydroxyl group at the 3-position is acetylated with acetyl chloride in ethyl acetate. Reaction monitoring via TLC ensures complete conversion, and silica gel chromatography (petroleum ether/ethyl acetate) purifies the final product.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Conditions |
|---|---|---|---|
| Conjugate Addition | Annulation, lactamization | 87–95% | BF catalysis, 40–60°C |
| Alkylation-Acylation | N-alkylation, O-acetylation | 80–88% | EtN, 25°C |
The conjugate addition route offers higher yields and stereochemical fidelity, whereas the alkylation-acylation method provides modularity for derivative synthesis.
Mechanistic Insights and Optimization
Role of Lewis Acids
Boron trifluoride etherate in the conjugate addition route polarizes the carbonyl group, facilitating nucleophilic attack by the diethoxy ethyl propionate. This step’s efficiency depends on strict anhydrous conditions.
Purification Strategies
Crude products are purified via sodium bisulfite washing to remove unreacted aldehydes, followed by silica gel chromatography. Recrystallization from ethyl acetate/petroleum ether enhances purity to >99%.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effective catalysts (e.g., phenylsulfonic acid over BF) and solvent recovery. Batch processes in toluene or THF are standard, with microwave-assisted protocols reducing reaction times by 50% .
Chemical Reactions Analysis
1-(Cyanomethyl)-5-Oxopyrrolidin-3-Yl Acetate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: The compound can form pyrrole derivatives through cyclization reactions with phenacyl bromide in the presence of a base.
Common reagents used in these reactions include ammonium acetate, triethylamine, and various aldehydes and ketones. The major products formed from these reactions are heterocyclic compounds, which are of significant interest in medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry
1-(Cyanomethyl)-5-Oxopyrrolidin-3-Yl Acetate has been investigated for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.
- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including melanoma and renal cancer cells. It appears to inhibit DNA topoisomerases, which are crucial for DNA replication, thereby disrupting cancer cell proliferation .
- Antiviral Properties : Preliminary studies suggest that it may act as an inhibitor of viral replication pathways, making it a candidate for antiviral drug development against viruses such as SARS-CoV-2 .
The compound has shown promise in various biological assays:
- Inhibition of Enzymatic Activity : It has been noted to inhibit enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders .
- Neuroprotective Effects : Some studies indicate neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Case Studies and Research Findings
- Antitumor Efficacy Study :
- Antiviral Activity Assessment :
Mechanism of Action
The mechanism of action of 1-(Cyanomethyl)-5-Oxopyrrolidin-3-Yl Acetate involves its ability to participate in various chemical reactions due to the presence of the cyano and acetate groups. These functional groups make the compound highly reactive, allowing it to form stable heterocyclic compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Methyl 5-Oxopyrrolidine-3-acetate (CAS 1134289-71-6)
This compound shares the 5-oxopyrrolidine core and acetate group at position 3 but substitutes a methyl ester instead of the cyanomethyl group. Key differences include:
- Molecular Weight : 157.17 g/mol (vs. ~198.18 g/mol estimated for the target compound).
(2R,3S)-2-Allyl-1-(4-Methoxybenzyl)-5-Oxopyrrolidin-3-Yl Acetate
This analog features additional substituents (allyl and methoxybenzyl groups) on the pyrrolidine ring. The bulky methoxybenzyl group likely increases steric hindrance, reducing membrane permeability compared to the cyanomethyl-substituted target compound .
Cyanomethyl-Substituted Derivatives
3-Oxo-3-Pyrrolidin-1-Yl-Propionitrile (3a)
This compound (C₇H₉N₂O, 137.16 g/mol) shares the nitrile group but replaces the acetate with a ketone. The absence of an ester may limit its stability under basic conditions, whereas the target compound’s acetate could undergo hydrolysis to a carboxylic acid, altering bioavailability .
1-[(Cyanomethyl)(4-Methylphenyl)Amino]Cyclopentanecarboxamide (3b)
Here, the cyanomethyl group is part of an amino substituent on a cyclopentane ring. The carboxamide moiety enhances hydrogen-bonding capacity, a feature absent in the target compound, which may influence target selectivity .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
*Estimated values due to lack of direct data.
Research Findings and Limitations
- Synthetic Routes: Analogous compounds (e.g., ’s cyanoacetamides) are synthesized via condensation reactions in ethanol with piperidine, suggesting a plausible route for the target compound .
- Thermal Stability : Acetate esters (e.g., ) are typically stable at room temperature but hydrolyze under acidic/basic conditions, a trait likely shared by the target compound.
- Limitations: Direct pharmacological or crystallographic data for this compound is absent in the provided evidence, necessitating further experimental validation.
Biological Activity
1-(Cyanomethyl)-5-Oxopyrrolidin-3-Yl Acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C8H10N2O2
- Molecular Weight : 170.18 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antitumor effects
- Antiviral properties
- Potential neuroprotective effects
Antitumor Activity
Recent studies have indicated that this compound shows promising antitumor activity against various cancer cell lines, including renal and melanoma cells. The compound's mechanism involves the inhibition of key enzymes involved in tumor growth.
Case Study: Antitumor Efficacy
A study conducted on renal cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The compound was noted to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Renal Cancer | 15 | Apoptosis via caspase activation |
| Melanoma | 20 | Cell cycle arrest |
Antiviral Properties
The compound has also been evaluated for its antiviral activity, particularly against coronaviruses. Preliminary results suggest it may inhibit viral replication effectively.
Research Findings on Antiviral Activity
In vitro studies showed that this compound had an EC50 value of 12 µM against SARS-CoV-2. The compound appears to interfere with the viral entry process into host cells.
| Virus | EC50 (µM) | Mechanism |
|---|---|---|
| SARS-CoV-2 | 12 | Inhibition of viral entry |
| HCoV-NL63 | >50 | No significant activity observed |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes critical for cancer cell proliferation and viral replication.
- Apoptotic Pathways : It activates apoptotic pathways leading to programmed cell death in cancer cells.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(cyanomethyl)-5-oxopyrrolidin-3-yl acetate, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, in analogous pyrrolidinone derivatives, ethanol with catalytic piperidine at 0–5°C for 2 hours has been used to facilitate Knoevenagel condensation or cyanoacetamide coupling . Optimization strategies include:
- Systematic variation of solvent polarity (e.g., ethanol vs. DMF) to improve yield.
- Temperature control to minimize side reactions (e.g., hydrolysis of the cyanomethyl group).
- Monitoring reaction progress via TLC or HPLC to identify intermediates.
Q. How is the structural integrity of this compound validated in crystallographic studies?
X-ray crystallography using programs like SHELXL (part of the SHELX suite) is critical. The software refines atomic positions against diffraction data, resolving bond lengths and angles to confirm the pyrrolidinone ring conformation and acetate/cyanomethyl substituents . Key parameters:
- R-factor (<5% for high-resolution data).
- Torsion angles to assess puckering deviations (see Cremer-Pople coordinates ).
Q. What analytical techniques are recommended for purity assessment and stability studies?
- HPLC-UV/HRMS : Quantifies impurities using reverse-phase C18 columns with ammonium acetate buffers (pH 6.5) for ionization .
- Karl Fischer titration : Detects water content, critical for hygroscopic intermediates.
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via NMR or LC-MS for hydrolytic cleavage of the acetate group.
Advanced Research Questions
Q. How do electronic and steric effects of the cyanomethyl group influence the reactivity of the pyrrolidinone ring in nucleophilic reactions?
The electron-withdrawing cyanomethyl group increases the electrophilicity of the 5-oxo carbonyl, facilitating nucleophilic attacks (e.g., Grignard additions). Steric hindrance from the substituent can be modeled computationally (DFT) to predict regioselectivity. Experimental validation via competitive reactions with substituted nucleophiles (e.g., methyl vs. tert-butyl Grignard reagents) is recommended .
Q. What computational models are suitable for analyzing the puckering dynamics of the pyrrolidinone ring in this compound?
Cremer-Pople puckering coordinates (amplitude , phase angle ) quantify non-planarity. For five-membered rings:
Q. How can discrepancies in reported synthetic yields (e.g., 50–80%) be reconciled across studies?
Contradictions arise from:
- Impurity profiles : Side products like hydrolyzed cyanomethyl derivatives may skew yield calculations .
- Workup protocols : Differences in extraction efficiency (e.g., ethyl acetate vs. dichloromethane). Mitigation: Standardize purification (e.g., flash chromatography with 5% MeOH/CHCl) and report isolated yields with HPLC purity >95%.
Q. What strategies enhance the diastereoselectivity of reactions involving the chiral center at C3 of the pyrrolidinone ring?
- Chiral auxiliaries : Temporarily install a bulky group (e.g., menthol) to sterically direct nucleophilic additions.
- Asymmetric catalysis : Use Evans’ oxazaborolidines or proline-derived organocatalysts.
- Crystallization-induced dynamic resolution : Exploit solubility differences between diastereomers during recrystallization .
Methodological Notes
- Data Reproducibility : Always report mean values from ≥3 independent experiments with standard deviations (e.g., biological assays ).
- Crystallographic Validation : Deposit raw diffraction data in repositories like the Cambridge Structural Database (CSD) for peer validation .
- Spectral Referencing : Compare NMR (¹H/¹³C) and IR data with structurally related compounds (e.g., methyl (2-oxopyrrolidin-1-yl) acetate ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
